Anagliptin (hydrochloride) Anagliptin (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16641587
InChI: InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1
SMILES:
Molecular Formula: C19H26ClN7O2
Molecular Weight: 419.9 g/mol

Anagliptin (hydrochloride)

CAS No.:

Cat. No.: VC16641587

Molecular Formula: C19H26ClN7O2

Molecular Weight: 419.9 g/mol

* For research use only. Not for human or veterinary use.

Anagliptin (hydrochloride) -

Specification

Molecular Formula C19H26ClN7O2
Molecular Weight 419.9 g/mol
IUPAC Name N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1
Standard InChI Key SRIIFFBJIKZICS-RSAXXLAASA-N
Isomeric SMILES CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N.Cl
Canonical SMILES CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl

Introduction

Chemical and Structural Properties of Anagliptin Hydrochloride

Anagliptin hydrochloride is a synthetic small molecule with the chemical name (S)-N-(2-((2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride. Its molecular formula is C19H26ClN7O2\text{C}_{19}\text{H}_{26}\text{ClN}_{7}\text{O}_{2}, and it has a molecular weight of 419.9 g/mol . The compound features a pyrazolo[1,5-a]pyrimidine core linked to a cyanopyrrolidine moiety, which is critical for its DPP-4 inhibitory activity. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for oral administration.

Structural analyses reveal that the (S)-enantiomer configuration of the cyanopyrrolidine group is essential for binding to the DPP-4 enzyme’s active site. This interaction prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby augmenting insulin secretion and suppressing glucagon release .

Pharmacological Mechanisms and Preclinical Findings

Glucose-Lowering Effects via DPP-4 Inhibition

Anagliptin hydrochloride exerts its primary antidiabetic effects by selectively inhibiting DPP-4, an enzyme that rapidly degrades incretin hormones. In a Phase II trial, monotherapy with anagliptin (200–400 mg/day) reduced hemoglobin A1c (HbA1c) levels by 0.75%–0.82% over 12 weeks, with over 40% of patients achieving HbA1c levels below 6.9% . These effects are attributed to prolonged GLP-1 activity, which enhances glucose-dependent insulin secretion and improves pancreatic β-cell function .

Combination therapy studies demonstrate synergistic effects. For instance, coadministration with miglitol, an α-glucosidase inhibitor, led to attenuated postprandial glucose fluctuations and reduced insulin requirements in patients with T2DM . Continuous glucose monitoring (CGM) revealed that this combination lowered mean glucose levels by 15–27 mg/dL and reduced glycemic variability .

Lipid-Lowering Mechanisms Involving Hepatic Pathways

Beyond glycemic control, anagliptin hydrochloride exhibits lipid-modifying properties. In low-density lipoprotein receptor (LDLR)-deficient mice, anagliptin treatment reduced plasma total cholesterol by 14% and triglycerides by 27% . Mechanistic studies implicate the suppression of sterol regulatory element-binding protein (SREBP)-2, a transcription factor regulating cholesterol synthesis. Hepatic gene expression analyses showed downregulation of pathways involved in fatty acid biosynthesis (P=0.0202P = 0.0202) and triglyceride synthesis (P=0.0791P = 0.0791) .

Table 1: Pathways Associated with Anagliptin’s Lipid-Lowering Effects in Mice

PathwayP-value
Nuclear receptors in lipid metabolism0.0089
Fatty acid biosynthesis0.0202
Statin pathway0.0384

In vitro assays using HepG2 cells confirmed that anagliptin suppresses SREBP activity by 21% (P<0.001P < 0.001), suggesting a direct hepatic effect . These findings position anagliptin as a dual-action agent capable of addressing both hyperglycemia and dyslipidemia in T2DM.

Parameter12-Week Change (Anagliptin)52-Week Change (Anagliptin)
HbA1c (%)−0.83 ± 0.56−0.87 ± 0.81
Fasting blood glucose (mg/dL)−18.5 ± 25.7−15.6 ± 29.3
Postprandial glucose (mg/dL)−43.1 ± 38.3−38.5 ± 48.9

Combination therapies with sulfonylureas, biguanides, or thiazolidinediones showed sustained efficacy over 52 weeks, with no significant safety concerns .

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